molecular formula C20H24BrNO2 B13092668 2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide

2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide

Cat. No.: B13092668
M. Wt: 390.3 g/mol
InChI Key: CRMDITXQIHJHGI-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a benzyloxy-substituted phenyl compound, followed by acylation with tert-butyl acetamide. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide compound, while oxidation may produce a carboxylic acid derivative.

Scientific Research Applications

2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound’s functional groups make it a versatile intermediate in organic synthesis.

    Materials Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Benzyloxy)-3-(chloromethyl)phenyl)-N-(tert-butyl)acetamide
  • 2-(4-(Benzyloxy)-3-(iodomethyl)phenyl)-N-(tert-butyl)acetamide

Uniqueness

The uniqueness of 2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide lies in its bromomethyl group, which offers distinct reactivity compared to its chloro- and iodo- counterparts. The bromomethyl group provides a balance between reactivity and stability, making it suitable for various synthetic applications.

Properties

Molecular Formula

C20H24BrNO2

Molecular Weight

390.3 g/mol

IUPAC Name

2-[3-(bromomethyl)-4-phenylmethoxyphenyl]-N-tert-butylacetamide

InChI

InChI=1S/C20H24BrNO2/c1-20(2,3)22-19(23)12-16-9-10-18(17(11-16)13-21)24-14-15-7-5-4-6-8-15/h4-11H,12-14H2,1-3H3,(H,22,23)

InChI Key

CRMDITXQIHJHGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)CBr

Origin of Product

United States

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